An In-depth Technical Guide to 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
An In-depth Technical Guide to 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. This document delineates its fundamental chemical and physical properties, provides a detailed, logical synthesis protocol, and explores its spectroscopic characterization. Furthermore, this guide discusses the reactivity of the benzimidazole core, the strategic importance of the fluoro and methyl substituents, and its potential applications in drug discovery and development. Safety protocols and handling guidelines are also provided to ensure safe laboratory practices.
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] This structural motif is a key component in a variety of clinically significant drugs, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and antihypertensive properties.[2] The versatility of the benzimidazole ring system, with its capacity for substitution at multiple positions, allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
The introduction of a fluorine atom into a pharmacologically active molecule is a well-established strategy to enhance its therapeutic profile. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability.[3] This guide focuses on 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, a derivative that combines the foundational benzimidazole scaffold with the strategic placement of a fluorine atom and two methyl groups.
Physicochemical and Spectroscopic Profile
Core Chemical Attributes
A summary of the key physicochemical properties of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is presented below.
| Property | Value | Source |
| CAS Number | 1505202-44-7 | [4] |
| Molecular Formula | C₉H₉FN₂ | [4] |
| Molecular Weight | 164.18 g/mol | [4] |
| Canonical SMILES | CC1=NC2=C(N1C)C=C(F)C=C2 | [5] |
| InChI Key | Not Available | |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Inferred |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole are not widely published, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the C2-methyl protons. The aromatic protons will likely appear as multiplets in the range of δ 7.0-7.8 ppm, with their coupling patterns influenced by the fluorine substituent. The N-methyl protons would likely be a singlet at approximately δ 3.7-4.0 ppm, and the C2-methyl protons would also be a singlet, typically found further upfield around δ 2.5-2.8 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the nine carbon atoms. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The aromatic carbons are expected in the δ 105-150 ppm region. The C2 carbon of the imidazole ring would appear around δ 150-155 ppm. The N-methyl and C2-methyl carbons would have characteristic shifts in the aliphatic region, approximately δ 30-35 ppm and δ 12-16 ppm, respectively.
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Mass Spectrometry (MS): Electron impact mass spectrometry would be expected to show a prominent molecular ion peak (M+) at m/z 164. The fragmentation pattern would likely involve the loss of methyl radicals and subsequent ring fragmentation, which is characteristic of benzimidazole derivatives.[6]
Synthesis and Purification
The synthesis of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole can be logically approached through a multi-step process, leveraging established methodologies for benzimidazole ring formation and subsequent N-alkylation. A plausible and efficient synthetic route is detailed below.
Synthetic Workflow Diagram
Caption: A two-step synthesis of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole.
Experimental Protocol
Step 1: Synthesis of 6-Fluoro-2-methyl-1H-benzo[d]imidazole (Phillips-Ladenburg Reaction)
This initial step involves the cyclocondensation of a substituted o-phenylenediamine with a carboxylic acid, a classic method for forming the benzimidazole core.[7][8]
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and glacial acetic acid (excess, can also serve as the solvent). A mineral acid catalyst, such as 4N HCl, can be added to facilitate the reaction.
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Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-120 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup and Isolation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate out of the solution.
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Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The crude 6-fluoro-2-methyl-1H-benzo[d]imidazole can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: N-Methylation to Yield 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
The second step involves the regioselective methylation of the imidazole nitrogen.
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Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the 6-fluoro-2-methyl-1H-benzo[d]imidazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq), to the solution and stir for 15-30 minutes to deprotonate the imidazole nitrogen.
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Addition of Methylating Agent: Slowly add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.3 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup and Isolation: Quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole.
Reactivity and Mechanistic Considerations
The chemical behavior of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is governed by the interplay of the electron-rich benzimidazole ring and the electronic effects of its substituents.
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The Benzimidazole Core: The imidazole portion of the molecule contains two nitrogen atoms, one of which (N1) is tertiary and the other (N3, in the unmethylated precursor) is secondary and acidic. The lone pair of electrons on the N1 nitrogen contributes to the aromaticity of the ring system. The benzimidazole ring is generally stable but can undergo electrophilic substitution on the benzene ring, with the position of substitution directed by the existing fluoro and imidazole groups.
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Influence of the Fluoro Group: The fluorine atom at the 6-position is strongly electron-withdrawing through the inductive effect, which can decrease the electron density of the benzene ring, making it less susceptible to electrophilic attack compared to the non-fluorinated analogue. However, it can also participate in directing electrophilic substitution to the ortho and para positions relative to itself, although the directing effect of the imidazole ring will also play a significant role. The presence of fluorine can also enhance the acidity of the N-H proton in the precursor, facilitating its deprotonation during N-alkylation.
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Influence of the Methyl Groups: The N-methyl group at the 1-position prevents tautomerism and introduces a degree of steric hindrance. The C-methyl group at the 2-position is a common feature in many biologically active benzimidazoles and can influence the molecule's conformation and binding to target proteins.
Applications in Drug Development
The structural features of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole make it an attractive scaffold for the development of novel therapeutic agents.
Potential as a Kinase Inhibitor
Many kinase inhibitors incorporate a heterocyclic core that interacts with the ATP-binding site of the enzyme. The benzimidazole scaffold can form key hydrogen bonds and hydrophobic interactions within these sites. The addition of a fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[3]
Caption: A simplified diagram illustrating the competitive inhibition of a kinase by a benzimidazole-based inhibitor.
Antimicrobial and Antiviral Potential
Fluorinated benzimidazoles have demonstrated significant potential as antimicrobial and antifungal agents.[9] The mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cellular processes. The lipophilicity and electronic properties conferred by the fluorine and methyl groups can enhance cell permeability and target engagement in pathogenic organisms.
Other Therapeutic Areas
The benzimidazole scaffold has been explored in a wide range of therapeutic areas, including as anti-parasitic agents, anti-inflammatory drugs, and treatments for neurodegenerative diseases. The specific substitution pattern of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole could be tailored to target specific receptors or enzymes within these disease pathways.
Safety and Handling
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole represents a promising molecular scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features, particularly the presence of the fluorine atom, offer potential advantages in terms of metabolic stability and target affinity. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential across various disease areas. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this and related fluorinated benzimidazole compounds.
References
-
ResearchGate. Fluorinated benzimidazoles for medicinal chemistry and new materials. [Link]
-
ACS Publications. Benzimidazole N-Oxides. V. Reactions of 1,2-Dimethylbenzimidazole 3-Oxide with Acetylenecarboxylates. [Link]
-
ResearchGate. Importance of Fluorine in Benzazole Compounds. [Link]
-
MDPI. Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. [Link]
-
OUCI. Fluorinated benzimidazoles for medicinal chemistry and new materials. [Link]
-
PMC. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. [Link]
-
The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]
-
CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
Journal of the Chemical Society D. Synthesis and reactions of 5,6-dehydrobenzimidazoles. [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
-
ResearchGate. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
PubChem. 1,2-Dimethylbenzimidazole. [Link]
-
SynOpen. One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Four-Component Reaction. [Link]
-
RSC Publishing. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... [Link]
-
MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
-
Encyclopedia MDPI. Benzimidazole and Their Derivatives. [Link]
-
ResearchGate. ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution. [Link]
-
Heteroatom Chemistry. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]
-
PMC. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. [Link]
-
Royal Society of Chemistry. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potent antimicrobial and anticancer agents. [Link]
-
ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). [Link]
-
IUCr Journals. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. [Link]
-
SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link]
-
PubMed. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. [Link]
-
ACS Publications. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
-
ResearchGate. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link] 35.[5][10]BENZODIAZEPIN-2-ONES t o 5,6,7,11b-tetrahydrothiazolo[3,2-d1[5][10]benzodiazepin-3(2~1-ones 3 (Scheme I ) ~ . [No Link Available]
-
MDPI. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. [Link]
Sources
- 1. Benzimidazole and Their Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
